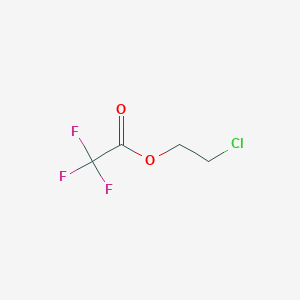
2-Chloroethyl trifluoroacetate
Übersicht
Beschreibung
2-Chloroethyl trifluoroacetate is a chemical compound with the CAS Number: 40949-99-3. It has a molecular weight of 176.52 and its IUPAC name is 2-chloroethyl trifluoroacetate1.
Synthesis Analysis
The synthesis of 2-Chloroethyl trifluoroacetate can be achieved from ethylene and trifluoroacetyl hypochlorite2. Trifluoroacetic acid (TFA) is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins3.
Molecular Structure Analysis
The molecular formula of 2-Chloroethyl trifluoroacetate is C4H4ClF3O21. It contains a total of 13 bonds; 9 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, and 1 ester (aliphatic)4.
Chemical Reactions Analysis
Theoretical investigations have been carried out on the gas-phase reactions of 2-Chloroethyl trifluoroacetate with Cl atoms5. The reaction of OH radicals with a representative HFO (HFO-1234yf) can also produce TFA6.
Physical And Chemical Properties Analysis
2-Chloroethyl trifluoroacetate is a colorless liquid with a boiling point of 121.4 °C and a melting point of -116 °C8.Wissenschaftliche Forschungsanwendungen
Environmental Impact and Atmospheric Studies
- Trifluoroacetate as an Environmental Concern : A study found that trifluoroacetate, a degradation product of compounds including 2-Chloroethyl trifluoroacetate, is accumulating in ecosystems, raising environmental concerns (Jordan & Frank, 1999).
- Persistence in Ecosystems : Research on trifluoroacetate's impact on vernal pool ecosystems found that it accumulates in plant tissue without affecting germination or plant health, indicating its persistence and potential bioaccumulation (Benesch et al., 2002).
Chemical Analysis and Detection Methods
- Analytical Techniques : A method was developed for determining trifluoroacetate levels in plasma, utilizing gas-liquid chromatography of its derivatives, highlighting its role in analytical chemistry (Caddy & Idowu, 1986).
- Environmental Detection : A novel analytical method was devised for detecting trifluoroacetic acid in water and air, crucial for monitoring its environmental levels (Zehavi & Seiber, 1996).
Applications in Organic Synthesis and Catalysis
- Use in Organic Synthesis : Trifluoroacetic acid, closely related to 2-Chloroethyl trifluoroacetate, is extensively used in organic synthesis as a solvent, catalyst, and reagent, showcasing its versatility (López & Salazar, 2013).
- Catalytic Applications : Iron(III) trifluoroacetate has been used as an efficient catalyst in various chemical reactions, demonstrating the catalytic potential of trifluoroacetate derivatives (Iranpoor & Adibi, 2000).
Environmental Chemistry and Toxicology
- Toxicity and Environmental Risks : A comprehensive study on trifluoroacetic acid, a product of 2-Chloroethyl trifluoroacetate degradation, assessed its sources, fates, toxicity, and environmental risks, emphasizing its ecological implications (Solomon et al., 2016).
- Fate in Aquatic Ecosystems : Research on the fate of trifluoroacetic acid in pond waters found it to be extremely persistent, underscoring the need for environmental monitoring of such compounds (Ellis et al., 2001).
Miscellaneous Applications
- Photocatalysis : Trifluoroacetic acid, derived from 2-Chloroethyl trifluoroacetate, was used to enhance the photocatalytic activity of F-doped TiO2, indicating its utility in advanced material synthesis (Samsudin et al., 2016).
- Synthesis of Benzimidazoles : Trifluoroacetic acid was used as a catalyst for the synthesis of benzimidazoles in aqueous media, showcasing its application in pharmaceutical chemistry (Mohammadizadeh & Taghavi, 2011).
Safety And Hazards
2-Chloroethyl trifluoroacetate is harmful if swallowed, causes skin irritation, and may cause respiratory irritation9. It is also harmful if inhaled10.
Zukünftige Richtungen
While there is no specific information on the future directions of 2-Chloroethyl trifluoroacetate, it is worth noting that the transition from HFCs to HFOs is beneficial from a global warming viewpoint because HFOs are much shorter-lived and pose a much smaller threat in terms of warming6.
Please note that this information is based on the available web search results and may not be fully comprehensive or up-to-date.
Eigenschaften
IUPAC Name |
2-chloroethyl 2,2,2-trifluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClF3O2/c5-1-2-10-3(9)4(6,7)8/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFOBKOUBDVFRMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)OC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90503090 | |
| Record name | 2-Chloroethyl trifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90503090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroethyl trifluoroacetate | |
CAS RN |
40949-99-3 | |
| Record name | 2-Chloroethyl trifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90503090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloroethyl trifluoroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1610964.png)


![2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde](/img/structure/B1610971.png)



![8-Benzyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1610975.png)


![3-Hexyl-2-[(1E,3Z)-3-(3-hexyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzothiazol-3-ium iodide](/img/structure/B1610980.png)


![1,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyridazine](/img/structure/B1610985.png)